5-[4-(dimethylamino)phenyl]-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
5-[4-(DIMETHYLAMINO)PHENYL]-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidoquinoline core, which is a fused heterocyclic system, and is substituted with a dimethylamino group, an ethylsulfanyl group, and a phenyl group. These substitutions contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimidoquinoline precursor, which is then subjected to various substitution reactions to introduce the dimethylamino, ethylsulfanyl, and phenyl groups. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(DIMETHYLAMINO)PHENYL]-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
5-[4-(DIMETHYLAMINO)PHENYL]-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 5-[4-(DIMETHYLAMINO)PHENYL]-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethylsulfanyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-[4-(DIMETHYLAMINO)PHENYL]-1,3-CYCLOHEXANEDIONE: This compound has a similar dimethylamino phenyl group but differs in its core structure.
5-(4-(DIPHENYLAMINO)PHENYL)THIOPHENE-2-CARBALDEHYDE: This compound features a thiophene ring instead of a pyrimidoquinoline core.
Uniqueness
The uniqueness of 5-[4-(DIMETHYLAMINO)PHENYL]-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its combination of functional groups and the pyrimidoquinoline core, which imparts distinct chemical and biological properties not found in the similar compounds mentioned above.
Properties
Molecular Formula |
C21H24N4O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-2-ethylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C21H24N4O2S/c1-4-28-21-23-19-18(20(27)24-21)16(12-8-10-13(11-9-12)25(2)3)17-14(22-19)6-5-7-15(17)26/h8-11,16H,4-7H2,1-3H3,(H2,22,23,24,27) |
InChI Key |
DTPVECSAUYDXJB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)N(C)C)C(=O)N1 |
Origin of Product |
United States |
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